molecular formula C18H16N2O4 B2550425 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-10-9

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2550425
CAS No.: 898373-10-9
M. Wt: 324.336
InChI Key: JQPRZDXXDIEIEV-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide ( 898373-10-9) is a small molecule research chemical with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol . This benzofuran-2-carboxamide derivative is offered for investigational purposes in biochemical and pharmacological research. Compounds based on the benzofuran-2-carboxamide scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Scientific literature indicates that structurally related benzofuran-2-carboxamide derivatives have demonstrated promising neuroprotective properties in experimental models . For instance, certain analogs have shown efficacy in protecting against NMDA-induced excitotoxic damage in primary cultured rat cortical neuronal cells, with effects comparable to known neuroprotective agents . Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran core can enhance anti-excitotoxic and antioxidant activities, including scavenging free radicals and inhibiting lipid peroxidation . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-23-13-9-5-4-8-12(13)18(22)20-15-11-7-3-6-10-14(11)24-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPRZDXXDIEIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has shown that 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Effects

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values :
    Cell LineIC50 (µM)Mechanism of Action
    MCF-712.5Apoptosis induction
    A54915.0Cell cycle arrest
    HeLa10.0Inhibition of mitochondrial function

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of cell cycle checkpoints, particularly arresting cells at the G2/M phase. Additionally, the compound may inhibit key kinases involved in cell survival pathways.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can reduce pro-inflammatory cytokine production.

Case Study: Anti-inflammatory Activity

  • Cytokines Measured :
    CytokineConcentration (pg/mL)Control (pg/mL)
    TNF-α50200
    IL-630150
    IL-1β20100

The compound's anti-inflammatory effects are attributed to its ability to modulate NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of benzofuran derivatives, including compounds related to this compound. These compounds have demonstrated protective effects against excitotoxicity in neuronal cells.

Case Study: Neuroprotective Activity

In a study involving primary cultured rat cortical neuronal cells, derivatives showed significant protection against NMDA-induced excitotoxicity. The most effective derivatives exhibited comparable neuroprotective action to established NMDA antagonists.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Benzofuran-2-carboxamide derivatives differ primarily in substituents on the benzofuran core or the carboxamide side chain. Key comparisons include:

Table 1: Structural and Physical Comparison of Selected Benzofuran-2-carboxamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Bioactivity Reference
3-(2-Ethoxybenzamido)benzofuran-2-carboxamide 3-(2-Ethoxybenzamido) ~337* Not reported Hypothesized antimicrobial -
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) Benzoimidazolylmethyl at N-position ~394 161–163 IDO1 inhibition
Vilazodone Intermediate 5-(Piperazin-1-yl) 245.28 Off-white to yellow Antidepressant intermediate
Tacrine-Benzofuran Hybrid (Compound 13) Tetrahydroacridin-yl, propyl chain 373.45 Light yellow solid Alzheimer’s candidate
Benzo[b]thiophene-2-carboxamide (22) Benzo[b]thiophene core ~410 185–187 IDO1 inhibition

*Calculated based on molecular formula (C₁₉H₁₇N₂O₄).

  • Melting Points : The benzofuran derivative (21) exhibits a lower melting point (161–163°C) compared to benzo[b]thiophene-2-carboxamide (22, 185–187°C), suggesting sulfur’s role in enhancing molecular packing .
  • Substituent Effects : The ethoxy group in the target compound may improve lipophilicity compared to hydrophilic groups (e.g., piperazinyl in vilazodone), influencing bioavailability .
Industrial and Research Relevance
  • Vilazodone Synthesis : High-yield processes for benzofuran-2-carboxamide intermediates (e.g., 5-(piperazin-1-yl)benzofuran-2-carboxamide) emphasize industrial scalability .
  • Abexinostat: A dimethylaminomethyl-substituted benzofuran-2-carboxamide, used in HDAC inhibition research, illustrates the scaffold’s applicability in oncology .

Biological Activity

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including neuroprotective, anticancer, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H17_{17}N2_{2}O3_{3}
  • Molecular Weight : 299.32 g/mol

The compound features a benzofuran core, which is known for its versatility in biological applications.

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. A study on related compounds demonstrated that certain benzofuran derivatives protect against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications in the structure can enhance neuroprotection . Specifically, the introduction of ethoxy and amido groups may contribute to this protective effect by modulating neuronal signaling pathways.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied. For instance, similar compounds have shown selective toxicity towards cancer cells while sparing normal cells. Structure-activity relationship (SAR) studies revealed that specific substitutions on the benzofuran scaffold can significantly enhance anticancer activity . The presence of the ethoxybenzamido moiety in this compound may similarly influence its efficacy against various cancer cell lines.

Antimicrobial Properties

Antimicrobial activity has also been observed in related benzofuran compounds. Studies have shown that certain derivatives exhibit selective action against Gram-positive bacteria and some fungi . While specific data on this compound is limited, it is plausible that the compound may share similar antimicrobial properties due to its structural similarities with other active benzofuran derivatives.

Research Findings and Case Studies

Study Findings Biological Activity
Study 1 Evaluated neuroprotective effects of benzofuran derivatives.Significant protection against NMDA-induced damage.
Study 2 Investigated structure-activity relationships in benzofuran compounds.Identified key structural features for anticancer activity.
Study 3 Assessed antimicrobial activity of benzofuran derivatives.Selective action against Gram-positive bacteria; potential antifungal effects.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • DNA Interaction : Potential binding to DNA may influence gene expression related to cell proliferation and apoptosis.

Q & A

Q. What are the key synthetic routes for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of the benzofuran-2-carboxamide core via coupling reactions. For example, benzofuran-2-carboxylic acid can react with amines using coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) as a base .
  • Step 2 : Introduction of the 2-ethoxybenzamido group via transamidation or direct acylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like triazine derivatives, which can form during cyclization reactions .
  • Reproducibility Tips : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the benzofuran core and substituent positions. For example, aromatic protons in the benzofuran ring typically appear as doublets between δ 6.8–7.5 ppm, while the ethoxy group shows a triplet near δ 1.4 ppm (CH3) and a quartet near δ 4.1 ppm (CH2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Byproduct analysis (e.g., triazine derivatives ) requires:

  • Mechanistic Studies : Use isotopic labeling or in-situ IR spectroscopy to track intermediates.
  • Condition Screening : Test solvents (e.g., DMF vs. THF), bases (e.g., DIPEA vs. Et3N), and temperatures. For example, lower temperatures (<40°C) may reduce cyclization side reactions .
  • Catalyst Selection : Palladium catalysts in C-H activation steps improve regioselectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzofuran-2-carboxamide derivatives?

  • Dose-Response Validation : Re-evaluate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity.
  • Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .
  • Structural Modifications : Compare analogs (e.g., 7-methoxy vs. 5-piperazinyl derivatives) to isolate structural determinants of activity .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer potential of this compound?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the benzofuran 5-position to enhance DNA intercalation .
  • Side-Chain Optimization : Replace the ethoxy group with bioisosteres (e.g., cyclopropoxy) to improve metabolic stability .
  • In Silico Modeling : Use molecular docking to predict binding to targets like DOT1L or AF9/ENL protein complexes .

Q. What methodologies are effective for studying the compound’s role as a fluorescent chemosensor?

  • Fluorescence Quenching Assays : Test Fe3+ selectivity by measuring emission intensity changes (e.g., "on-off" response) in aqueous/organic solvent mixtures .
  • Theoretical Calculations : Perform DFT (Density Functional Theory) to model electronic transitions and validate experimental Stokes shifts .

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